molecular formula C20H25NO3 B5039326 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol

Cat. No.: B5039326
M. Wt: 327.4 g/mol
InChI Key: XJGQGPCPQKCNON-UHFFFAOYSA-N
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Description

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a methoxyphenyl group and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-phenylmethoxybenzaldehyde with piperidine under basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidin-3-ol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a modulator of various biological pathways.

    Pharmacology: It is investigated for its interactions with specific receptors and enzymes, which may lead to the development of new drugs.

    Chemical Biology: The compound is used as a tool to study the mechanisms of action of various biological processes.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
  • 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride

Uniqueness

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-23-20-12-17(13-21-11-5-8-18(22)14-21)9-10-19(20)24-15-16-6-3-2-4-7-16/h2-4,6-7,9-10,12,18,22H,5,8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQGPCPQKCNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCC(C2)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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